6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine

Catalog No.
S903180
CAS No.
1094292-72-4
M.F
C9H9ClN4
M. Wt
208.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyrida...

CAS Number

1094292-72-4

Product Name

6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine

IUPAC Name

6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

InChI

InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

GLOLCOQONUEGTN-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl

Canonical SMILES

C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl
  • Heterocyclic Chemistry

    The molecule contains several interesting heterocyclic rings, including a triazole and a pyridazine. Heterocyclic chemistry is a vast field with applications in various areas like drug discovery and materials science. Research in this area might involve studying the reactivity of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine or using it as a building block for the synthesis of more complex heterocyclic compounds .

  • Medicinal Chemistry

    The presence of a chlorine atom and a cyclobutyl group suggests potential for further functionalization, which could lead to molecules with interesting biological properties. Researchers might explore the possibility of synthesizing derivatives of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine to investigate their potential as drug candidates .

6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazole and pyridazine moiety. Its molecular formula is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol. The compound is characterized by the presence of a chlorine atom at the sixth position and a cyclobutyl group at the third position of the triazole ring. This structural arrangement contributes to its unique chemical properties and potential biological activities .

Due to the lack of specific research on CC-TBP, no data is available on its safety or hazards. However, as a general precaution, any new heterocyclic compound should be handled with care, assuming potential toxicity and flammability until proper testing is conducted [].

The chemical reactivity of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine can be explored through various reactions typical for triazole derivatives. These may include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: The compound can participate in cyclization to form more complex structures.
  • Hydrogenation: The cyclobutyl group may undergo hydrogenation under specific conditions.

These reactions are essential for synthesizing derivatives that can enhance biological activity or alter physicochemical properties.

Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant biological activities, particularly as inhibitors of bromodomain-containing proteins. These proteins play critical roles in regulating gene expression and are implicated in various diseases, including cancer. The compound has shown micromolar inhibitory activity against BRD4 BD1, suggesting its potential as a lead compound in drug development .

The synthesis of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: Starting with appropriate hydrazine derivatives and carbonyl compounds to form the triazole core.
  • Chlorination: Chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride.
  • Cyclobutyl Introduction: The cyclobutyl group can be introduced via alkylation reactions using cyclobutanol or cyclobutyl halides.

These methods allow for the efficient production of the target compound while providing avenues for further modifications .

6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing bromodomain inhibitors targeting cancer therapies.
  • Chemical Biology: As a tool for studying protein interactions and cellular processes involving bromodomain proteins.

Its unique structure and biological activity make it a candidate for further research in medicinal chemistry.

Studies have demonstrated that 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine interacts with specific residues in bromodomain proteins. Crystallographic studies reveal that the compound binds through multiple interactions including hydrogen bonds and hydrophobic contacts with key amino acids in the binding pocket. These interactions are crucial for its inhibitory activity and highlight the importance of structural optimization in drug design .

Several compounds share structural similarities with 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazineContains trifluoromethyl groupEnhanced lipophilicity and potential bioactivity
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazineEthyl group instead of cyclobutylDifferent steric effects impacting binding
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazineCyclopropyl groupSmaller ring size may influence receptor interaction

The uniqueness of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine lies in its cyclobutyl substituent which may provide distinct steric and electronic properties compared to other derivatives. This could lead to variations in biological activity and specificity towards targets within biological systems.

XLogP3

1.8

Dates

Last modified: 08-16-2023

Explore Compound Types